Cas no 2137570-44-4 (methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate)

methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate structure
2137570-44-4 structure
商品名:methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
CAS番号:2137570-44-4
MF:C9H16N4O2
メガワット:212.248941421509
CID:5890957
PubChem ID:165949750

methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-786289
    • methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
    • 2137570-44-4
    • インチ: 1S/C9H16N4O2/c1-5(2)6(4-10)7-8(9(14)15-3)12-13-11-7/h5-6H,4,10H2,1-3H3,(H,11,12,13)
    • InChIKey: TVRSUABWMJQQPK-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C(C(CN)C(C)C)=NNN=1)=O

計算された属性

  • せいみつぶんしりょう: 212.12732577g/mol
  • どういたいしつりょう: 212.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-786289-0.5g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
0.5g
$1536.0 2025-02-22
Enamine
EN300-786289-0.1g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
0.1g
$1408.0 2025-02-22
Enamine
EN300-786289-10.0g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
10.0g
$6882.0 2025-02-22
Enamine
EN300-786289-0.05g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
0.05g
$1344.0 2025-02-22
Enamine
EN300-786289-1.0g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
1.0g
$1599.0 2025-02-22
Enamine
EN300-786289-2.5g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
2.5g
$3136.0 2025-02-22
Enamine
EN300-786289-0.25g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
0.25g
$1472.0 2025-02-22
Enamine
EN300-786289-5.0g
methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate
2137570-44-4 95.0%
5.0g
$4641.0 2025-02-22

methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate 関連文献

methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2137570-44-4): A Comprehensive Overview

Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 2137570-44-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the triazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly its 1-amino-3-methylbutan-2-yl side chain and the triazole core, positions it as a promising candidate for further investigation in drug discovery and development.

The chemical structure of Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring fused with a carboxylate group and an aliphatic side chain. The presence of the amino group in the side chain enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound's potential applications span across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer therapies. The growing interest in this molecule is fueled by its unique structural features and the emerging research demonstrating its biological efficacy.

In recent years, there has been a surge in research focused on developing novel triazole derivatives due to their broad spectrum of biological activities. The triazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, leading to inhibitory effects on various disease pathways. Specifically, Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate has shown promise in preclinical studies as a potential lead compound for the development of new drugs. Its ability to modulate key biological processes makes it an attractive candidate for further exploration.

The synthesis of Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the carboxylate group and the 1-amino-3-methylbutan-2-yl side chain. Advanced synthetic techniques such as transition metal-catalyzed reactions are often employed to enhance efficiency and selectivity. The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.

The pharmacological properties of Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate have been extensively studied in recent years. Research indicates that this compound exhibits potent antimicrobial activity against a variety of bacterial and fungal strains. The amino group in its structure plays a crucial role in these interactions by forming hydrogen bonds with target biomolecules. Additionally, the triazole ring contributes to its stability and bioavailability, making it an ideal candidate for further development.

One of the most compelling aspects of Methyl 5-(1-amino-3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate is its potential application in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells without harming healthy tissues makes this compound an attractive option for developing new anticancer drugs. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

The chemical stability of Methyl 5-(1-amino-3-methylbutan-2-yll)-1H-l ,23-triazole-l ,4-dicarboxylic acid dimethylester (CAS No: 2137570 -44 -4) is another critical factor that influences its pharmaceutical applicability. Studies have shown that this compound remains stable under various storage conditions when handled properly. This stability ensures that it can be reliably used in both laboratory research and clinical trials without degradation over time. The compound's solubility profile also plays a significant role in determining its bioavailability; thus, researchers are exploring methods to enhance its solubility for better absorption and efficacy.

The future directions for research on Methyl 5-(l -amino -3 -methylbutan -z -yI) -l H-l ,23-triazole-l ,4-dicarboxylic acid dimethylester (CAS No: 2137570 -44 -4) are numerous and exciting. One area of focus is understanding how modifications to its structure can enhance its biological activity while minimizing side effects. Researchers are also exploring new synthetic routes that could improve yield and reduce costs associated with production. Additionally ,there is growing interest in developing formulations that enhance the delivery and absorption of this compound within the body .These efforts aim to bring this promising molecule closer to clinical use .

In conclusion,Methyl 5 -(l -amino -3 -methylbutan -z -yI) -l H-l ,23-triazole-l ,4-dicarboxylic acid dimethylester (CAS No: 2137570 -44 -4) represents a significant advancement in pharmaceutical chemistry .Its unique structure ,biological activity ,and synthetic accessibility make it an excellent candidate for further investigation .As research continues to uncover new applications for this compound,it holds great promise for improving human health through innovative drug therapies .The ongoing studies underscore the importance of continued investment into basic research which drives such discoveries forward .By leveraging cutting-edge technologies researchers can accelerate progress toward safer more effective treatments .

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